
1-Bromo-2-(difluoromethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Brom-2-(Difluormethoxy)naphthalin ist eine organische Verbindung mit der Summenformel C11H7BrF2O. Sie ist ein Derivat von Naphthalin, wobei ein Bromatom und eine Difluormethoxygruppe an den Positionen 1 bzw. 2 substituiert sind.
Vorbereitungsmethoden
Die Synthese von 1-Brom-2-(Difluormethoxy)naphthalin beinhaltet typischerweise die Bromierung von Naphthalin, gefolgt von der Einführung der Difluormethoxygruppe. Ein übliches Verfahren ist die Bromierung von Naphthalin mit Brom in Gegenwart eines Katalysators wie Eisen oder Aluminium-bromid, um 1-Bromnaphthalin zu erhalten. Anschließend kann die Difluormethoxygruppe durch eine nucleophile Substitutionsreaktion unter Verwendung von Difluormethylether und einer geeigneten Base eingeführt werden .
Industrielle Produktionsverfahren können ähnliche Synthesewege umfassen, sind aber für die Großproduktion optimiert und gewährleisten höhere Ausbeuten und Reinheit. Diese Verfahren verwenden häufig kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungstechniken, um die gewünschte Produktqualität zu erreichen .
Analyse Chemischer Reaktionen
1-Brom-2-(Difluormethoxy)naphthalin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile, wie z. B. Cyanid, substituiert werden, um Nitrile zu bilden.
Oxidation und Reduktion: Die Verbindung kann Oxidationsreaktionen eingehen, um entsprechende Chinone zu bilden, oder Reduktionsreaktionen, um Dihydroderivate zu ergeben.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen teilnehmen, z. B. an der Suzuki-Miyaura-Kupplung, um Biarylverbindungen zu bilden.
Wissenschaftliche Forschungsanwendungen
1-Brom-2-(Difluormethoxy)naphthalin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 1-Brom-2-(Difluormethoxy)naphthalin hängt von seiner spezifischen Anwendung ab. Bei chemischen Reaktionen beeinflussen das Bromatom und die Difluormethoxygruppe die Reaktivität und Selektivität der Verbindung. Das Bromatom kann in Substitutionsreaktionen als Abgangsgruppe fungieren, während die Difluormethoxygruppe durch elektronenziehende Effekte Zwischenprodukte stabilisieren kann .
In biologischen Systemen kann die Verbindung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen beteiligten Wege hängen vom jeweiligen biologischen Kontext und der Art des Ziels ab .
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(difluoromethoxy)naphthalene depends on its specific application. In chemical reactions, the bromine atom and difluoromethoxy group influence the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the difluoromethoxy group can stabilize intermediates through electron-withdrawing effects .
In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
1-Brom-2-(Difluormethoxy)naphthalin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-Brom-2-Methoxynaphthalin: Diese Verbindung weist eine Methoxygruppe anstelle einer Difluormethoxygruppe auf.
1-Brom-2-(Trifluormethoxy)benzol: Diese Verbindung weist eine Trifluormethoxygruppe anstelle einer Difluormethoxygruppe auf.
1-Brom-2-(Difluormethoxy)benzol: Diese Verbindung ist strukturell ähnlich, aber ohne den Naphthalin-Kern. Der Naphthalin-Kern in 1-Brom-2-(Difluormethoxy)naphthalin sorgt für zusätzliche aromatische Stabilität und Potenzial für π-π-Wechselwirkungen.
Eigenschaften
Molekularformel |
C11H7BrF2O |
|---|---|
Molekulargewicht |
273.07 g/mol |
IUPAC-Name |
1-bromo-2-(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H7BrF2O/c12-10-8-4-2-1-3-7(8)5-6-9(10)15-11(13)14/h1-6,11H |
InChI-Schlüssel |
NNVRGDKGNXRWBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



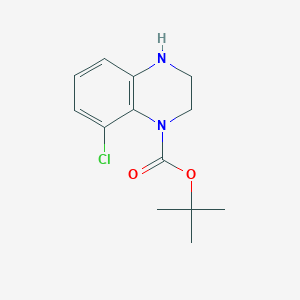
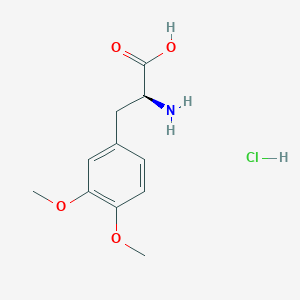
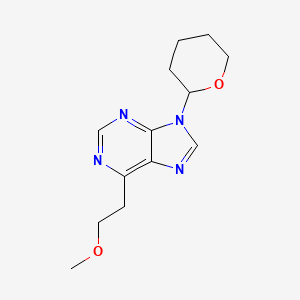
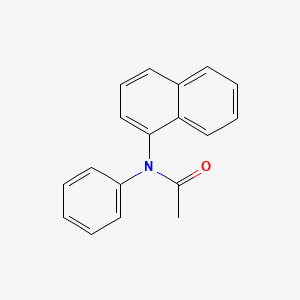
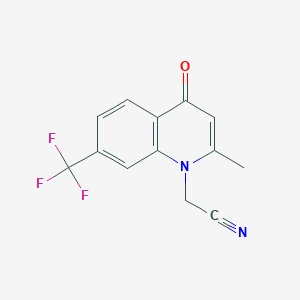
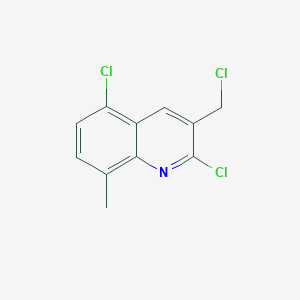
![3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11853137.png)
![Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-](/img/structure/B11853141.png)


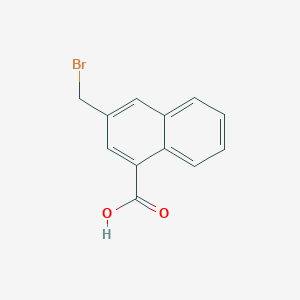
![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)

